physicochemical properties of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine
physicochemical properties of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a substituted pyridazine derivative. The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3][4] As with any compound entering the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is not merely academic but essential for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and for designing valid in vitro and in vivo experiments. Poor physicochemical characteristics, such as low solubility or unfavorable lipophilicity, are primary drivers of compound attrition during development.
This technical guide provides a comprehensive framework for the characterization of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the theoretical importance of key physicochemical parameters—ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility—and provides field-proven, step-by-step protocols for their experimental determination. The causality behind methodological choices is emphasized to empower researchers in generating robust and reliable data.
Chemical Identity and Significance
Molecular Structure and Identifiers
-
Chemical Name: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine
-
Molecular Formula: C₈H₁₃N₃O₂
-
Molecular Weight: 183.21 g/mol
-
CAS Numbers:
Figure 1. Chemical structure of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine.
The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many clinically significant drugs.[2] Its derivatives are known to possess a wide spectrum of biological activities, making this scaffold a focal point for the development of novel therapeutic agents.[3][6] The specific combination of a methoxyethoxy side chain and a methanamine group on the pyridazine ring of the title compound suggests potential for hydrogen bonding and specific receptor interactions, making its physicochemical characterization particularly relevant.
Ionization Constant (pKa)
Theoretical Background and Importance
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, the primary aliphatic amine (-CH₂NH₂) is the most basic center and will be protonated (-CH₂NH₃⁺) at physiological pH. The pKa of this group dictates:
-
Aqueous Solubility: The ionized (protonated) form is significantly more soluble in aqueous media than the neutral form.[7]
-
Membrane Permeability: The neutral form is more lipid-soluble and thus better able to cross biological membranes.
-
Receptor Binding: The charge state of the molecule can be critical for electrostatic interactions with its biological target.
Predicted pKa Values
While experimental determination is the gold standard, computational prediction provides a valuable starting point. The pKa of the primary amine is expected to be the most relevant in the physiological range.
| Ionizable Group | Predicted pKa (Approx.) | Predominant Species at pH 7.4 |
| Primary Aliphatic Amine | ~9.0 - 9.5 | Protonated (Cationic) |
| Pyridazine Ring Nitrogens | < 2.5[8][9] | Neutral |
Note: The primary amine pKa is estimated based on similar aliphatic amines. The pyridazine ring nitrogens are weakly basic.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the most direct and reliable method for pKa determination.[10][11] It involves monitoring pH changes as a titrant is added to the sample solution.
Methodology:
-
Preparation: Prepare a ~1 mM solution of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to maintain consistent activity coefficients.[10] Purge with nitrogen to remove dissolved CO₂.
-
Instrumentation: Calibrate a high-precision pH electrode and meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl, since the compound is basic).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region (the flattest part of the curve before the inflection point) or more accurately, as the pH at the half-equivalence point.[11]
Diagram 1. Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP and LogD)
Theoretical Background and Importance
Lipophilicity is a critical determinant of a drug's ADME properties. It is measured as the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase.
-
LogP: The partition coefficient of the neutral species.
-
LogD: The distribution coefficient at a specific pH, accounting for all species (neutral and ionized).[12]
For an ionizable base like our compound, LogD is the more physiologically relevant parameter. According to Lipinski's "rule of five," a LogP or LogD value not exceeding 5 is generally considered favorable for oral bioavailability.[12]
Experimental Protocol: Shake-Flask Method for LogD₇.₄
The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[13]
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate each solvent with the other by mixing them vigorously overnight and then separating the phases.
-
Sample Addition: Prepare a stock solution of the compound in the aqueous phase (or DMSO if solubility is low, keeping the final DMSO concentration below 1%). Add a known volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).[12]
-
Equilibration: Cap the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[12]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[14]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Diagram 3. Workflow for kinetic solubility determination by turbidimetry.
Summary and Conclusion
The successful progression of any compound through the drug discovery process is critically dependent on a favorable physicochemical profile. For (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, its basic amine center will govern its pH-dependent solubility and lipophilicity. While specific experimental values are not yet publicly available, the methodologies detailed in this guide provide a robust framework for their determination.
A comprehensive characterization, starting with the protocols outlined here, is the essential next step in evaluating the therapeutic potential of this promising pyridazine derivative. The data generated will be instrumental in guiding lead optimization, designing meaningful biological assays, and ultimately, assessing the compound's viability as a drug candidate.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available from: [Link]
-
International Journal of Creative Research Thoughts. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Available from: [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
-
Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]
-
PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]
-
Journal of Chemical Education. Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Available from: [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg. Kinetic solubility. Available from: [Link]
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
-
Chemaxon. LogP and logD calculations. Available from: [Link]
-
Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]
-
Taylor & Francis Online. LogP – Knowledge and References. Available from: [Link]
-
SpringerLink. Pyridazine Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. compound 13 [PMID: 19456099] | Ligand page. Available from: [Link]
-
ResearchGate. Synthesis and specification of pyridazine derivatives. Available from: [Link]
-
University of Tartu. pKa values bases. Available from: [Link]
-
University of Florida. Pyridazine. Available from: [Link]
-
PubMed. 6-Chloro-N-(2-meth-oxy-phen-yl)pyridazin-3-amine. Available from: [Link]
-
PubChem. 6-Methoxy-3-pyridinylamine. Available from: [Link]
-
MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available from: [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]
-
ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),.... Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Semantic Scholar. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent. Available from: [Link]
-
PubChemLite. [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine (C14H16N2O2). Available from: [Link]
-
PubChem. 6-Methoxypyridazin-3-amine. Available from: [Link]
-
ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available from: [Link]
-
PubChem. (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. Available from: [Link]
-
PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]
-
ResearchGate. Physical and Chemical Properties of Pyrethroids. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. rjptonline.org [rjptonline.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 1883347-29-2|(6-Methoxypyridazin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. waters.com [waters.com]
